KRAS G12C inhibitor 25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:
Formation of the Tetrahydropyridopyrimidine Core: This step involves the use of a Boc-protected tetrahydropyridopyrimidine, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce a masked piperazine moiety.
Introduction of Chiral Building Blocks: Chiral building blocks are introduced via sequential SNAr reactions, followed by oxidation of the sulfide intermediate.
Final Assembly: The final assembly involves the installation of the prolinol subunit through palladium-catalyzed C-O bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 25 undergoes various chemical reactions, including:
Oxidation: The sulfide intermediate is oxidized to form the desired product.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are used to introduce key functional groups.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Oxidizing Agents: Used for the oxidation of sulfide intermediates.
Palladium Catalysts: Employed in C-O bond formation reactions.
Nucleophiles: Utilized in SNAr reactions to introduce functional groups.
Major Products
The major products formed from these reactions include the final this compound compound, along with various intermediates such as the tetrahydropyridopyrimidine core and chiral building blocks .
科学研究应用
KRAS G12C inhibitor 25 has a wide range of scientific research applications, including:
Cancer Research: Used to study the inhibition of KRAS G12C mutant proteins in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Drug Development: Serves as a lead compound for the development of new cancer therapies targeting KRAS mutations.
Biological Studies: Employed in studies investigating the molecular mechanisms of KRAS-driven oncogenesis and resistance to KRAS inhibitors.
作用机制
KRAS G12C inhibitor 25 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding prevents the protein from adopting its active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . The inhibition of these pathways leads to reduced cancer cell proliferation and tumor growth .
相似化合物的比较
Similar Compounds
Similar compounds to KRAS G12C inhibitor 25 include:
Sotorasib: Another KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .
属性
分子式 |
C32H41N7O2 |
---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
InChI 键 |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。